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molecular formula C13H15BrO2S B8653217 1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid

1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid

Cat. No. B8653217
M. Wt: 315.23 g/mol
InChI Key: HBXKQMGINLMVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07012075B2

Procedure details

To a solution of methyl 1-[(2-bromophenyl)sulfanyl]cyclohexanecarboxylate (89 mg, in MeOH (3 mL) was added 1 M NaOH (1 mL). The mixture was stirred at room temperature for 2 days, then at 65° C. for 6 h. The mixture was then concentrated and the residue was partitioned between ethyl acetate and 1 M HCl. The organic phase was washed with brine, dried over MgSO4 and concentrated to give 1-[(2-bromophenyl)sulfanyl]cyclohexanecarboxylic acid.
Name
methyl 1-[(2-bromophenyl)sulfanyl]cyclohexanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][C:9]1([C:15]([O:17]C)=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[OH-].[Na+]>CO>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][C:9]1([C:15]([OH:17])=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1 |f:1.2|

Inputs

Step One
Name
methyl 1-[(2-bromophenyl)sulfanyl]cyclohexanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)SC1(CCCCC1)C(=O)OC
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 65° C. for 6 h
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and 1 M HCl
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC1=C(C=CC=C1)SC1(CCCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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